Chemerin-9 (149-157)

Description

Properties

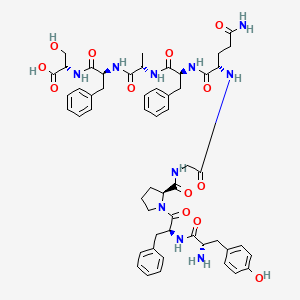

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H66N10O13/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77)/t32-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVGSBXIQFERFK-NBBYSTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H66N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1063.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemerin C-Terminal Nonapeptide: A Technical Guide to its Sequence, Function, and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chemerin is a pleiotropic protein that, upon proteolytic activation, functions as a ligand for several G protein-coupled receptors (GPCRs), playing a critical role in metabolic regulation and immune cell trafficking. The biological activity of mature chemerin is largely attributed to its C-terminal region. A specific nine-amino-acid peptide derived from this terminus, commonly referred to as chemerin-9, has been identified as a potent agonist for chemerin receptors, retaining much of the activity of the full-length protein. This guide provides a detailed overview of the chemerin C-terminal nonapeptide, its sequence, receptor interactions, signaling pathways, and the experimental protocols used for its characterization.

Sequence of the Chemerin C-Terminal Nonapeptide (Chemerin-9)

The chemerin C-terminal nonapeptide, chemerin-9, is a nine-amino-acid peptide corresponding to the C-terminus of the most active form of mature human chemerin.

The amino acid sequence of human chemerin-9 is:

Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser

In single-letter code: YFPGQFAFS

This sequence corresponds to amino acid residues 149-157 of the processed, active form of human chemerin. It is a potent agonist for the chemokine-like receptor 1 (CMKLR1), also known as ChemR23.

Quantitative Analysis of Chemerin-9 Activity

Chemerin-9 has been demonstrated to be a potent agonist at the chemerin receptors CMKLR1 and GPR1. Its activity is often compared to the full-length active chemerin (chemerin-S157). While chemerin-9 shows comparable potency in assays measuring rapid cellular responses like calcium mobilization, there can be differences in activity in equilibrium-based assays.

| Ligand | Receptor | Assay Type | Parameter | Value | Cell Line |

| Chemerin-9 | Human CMKLR1 | Calcium Mobilization | EC50 | 7.1 nM | CHO |

| Full-length Chemerin (S157) | Human CMKLR1 | Calcium Mobilization | EC50 | 1.17 nM | L1.2 |

| Chemerin-9 | Human GPR1 | β-arrestin Recruitment | EC50 | 1.9 nM | - |

| Full-length Chemerin | Human GPR1 | - | EC50 | 240 pM | HEK293T |

| Chemerin-9 | Human CMKLR1 | IP1 Accumulation | EC50 | ~100 nM (33-fold less potent than full-length) | COS-7 |

| Full-length Chemerin (S157) | Human CMKLR1 | IP1 Accumulation | EC50 | ~3 nM | COS-7 |

Signaling Pathways of Chemerin-9

Upon binding to its primary receptor, CMKLR1, chemerin-9 initiates a cascade of intracellular signaling events. CMKLR1 is a Gαi/o-coupled GPCR, and its activation leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. This activation also promotes the recruitment of β-arrestins, which can mediate both receptor desensitization and independent signaling pathways.

Gαi/o-Mediated Signaling

The activation of the Gαi/o subunit by the chemerin-9-bound CMKLR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of chemerin receptor activation.

β-arrestin-Mediated Signaling

Following G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the activated CMKLR1, β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization. Furthermore, β-arrestins can act as scaffolds for various signaling proteins, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt.

Experimental Protocols

The characterization of chemerin-9 and its interaction with its receptors involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled chemerin-9 to its receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells transiently or stably expressing CMKLR1.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand: [125I]-labeled chemerin or a suitable peptide analog.

-

Unlabeled competitor: Chemerin-9.

-

GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing CMKLR1.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 5 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding:

-

In a 96-well plate, add a constant concentration of radioligand to each well.

-

Add increasing concentrations of unlabeled chemerin-9.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-soaked GF/C filter plate, followed by several washes with ice-cold binding buffer.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by chemerin-9.

Materials:

-

HEK293 cells expressing CMKLR1.

-

Black, clear-bottom 96-well plates.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Chemerin-9.

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating:

-

Seed cells into black, clear-bottom 96-well plates and culture overnight to reach 80-90% confluency.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Calcium Flux Measurement:

-

Place the cell plate in the fluorescence reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Inject a solution of chemerin-9 at various concentrations.

-

Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

-

Data Analysis:

-

The change in fluorescence is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of chemerin-9.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Chemotaxis Assay

This assay assesses the ability of chemerin-9 to induce directed migration of immune cells, such as dendritic cells or macrophages.

Materials:

-

Transwell inserts (typically with 3-8 µm pores).

-

24-well plates.

-

Immune cells (e.g., immature dendritic cells).

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

-

Chemerin-9.

-

Calcein-AM or other cell staining dye.

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Assay Setup:

-

Add chemotaxis medium containing various concentrations of chemerin-9 to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Resuspend the immune cells in chemotaxis medium and add them to the upper chamber of the inserts.

-

-

Incubation:

-

Incubate the plate for 1.5-3 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

-

-

Quantification of Migrated Cells:

-

Remove the inserts. The migrated cells will be in the lower chamber.

-

Alternatively, remove the non-migrated cells from the top of the insert membrane and stain the migrated cells on the bottom of the membrane.

-

Quantify the migrated cells by counting them using a microscope, lysing them and measuring a fluorescent dye like Calcein-AM, or by collecting the cells from the lower chamber and counting them using a flow cytometer.

-

-

Data Analysis:

-

Plot the number of migrated cells against the log concentration of chemerin-9.

-

The resulting curve typically shows a bell shape, characteristic of chemokine-induced migration.

-

Conclusion

The chemerin C-terminal nonapeptide, YFPGQFAFS, is a crucial tool for studying the biology of chemerin receptors. Its ability to potently activate CMKLR1 and GPR1 makes it a valuable surrogate for the full-length chemerin protein in a variety of in vitro and in vivo studies. The detailed experimental protocols and an understanding of the signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of modulating the chemerin system.

The Discovery and Initial Characterization of Chemerin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemerin, a multifaceted adipokine, has emerged as a critical regulator in a diverse array of physiological and pathological processes, including inflammation, metabolic regulation, and immune cell trafficking. Initially identified as the ligand for the orphan G protein-coupled receptor ChemR23 (now CMKLR1), chemerin and its derived peptides have garnered significant attention as potential therapeutic targets. This technical guide provides an in-depth overview of the discovery, initial characterization, and signaling pathways of chemerin peptides. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological processes.

Introduction: The Advent of a Novel Chemoattractant

Chemerin was first identified as the product of the tazarotene-induced gene 2 (TIG2) and the retinoic acid receptor responder 2 (RARRES2) gene.[1] It is synthesized as an inactive precursor, preprochemerin, a 163-amino acid protein.[2] Following the cleavage of a 20-amino acid N-terminal signal peptide, the 143-amino acid prochemerin is secreted.[3] The biological activity of chemerin is unlocked through subsequent C-terminal proteolytic processing by inflammatory and coagulation proteases, such as elastase and cathepsin G, yielding various active forms.[4] The most abundant and active isoform is chemerin-157, which terminates at Serine 157.[3]

The discovery that chemerin is the natural ligand for the chemokine-like receptor 1 (CMKLR1, also known as ChemR23) was a pivotal moment in understanding its function as a potent chemoattractant for various immune cells, including macrophages, dendritic cells, and natural killer cells.[4][5] Further research has identified two additional receptors for chemerin: G protein-coupled receptor 1 (GPR1) and C-C chemokine receptor-like 2 (CCRL2).[4][6] While CMKLR1 and GPR1 are signaling receptors, CCRL2 is thought to act as a non-signaling receptor that presents chemerin to other cells.[7]

Chemerin Receptors and Peptide Ligands

Chemerin's biological effects are mediated through its interaction with three distinct receptors. The diversity of chemerin peptides, arising from proteolytic processing, adds another layer of complexity to its signaling.

The Chemerin Receptor Family

-

CMKLR1 (ChemR23): As the first identified and canonical chemerin receptor, CMKLR1 is a G protein-coupled receptor (GPCR) that couples primarily to the Gαi/o family of G proteins.[4] Its activation leads to the inhibition of cAMP production, mobilization of intracellular calcium, and activation of downstream signaling cascades like the MAPK pathway.[4][8] CMKLR1 is highly expressed in innate immune cells, such as macrophages and neutrophils.[9]

-

GPR1: Sharing over 40% sequence identity with CMKLR1, GPR1 is another GPCR that binds chemerin with high affinity.[4] However, its signaling properties differ from CMKLR1, with some studies suggesting it exhibits biased agonism, favoring β-arrestin recruitment over G protein activation.[4][10] GPR1 is expressed in the central nervous system, adipose tissue, and various other tissues.[4][6]

-

CCRL2: Unlike CMKLR1 and GPR1, CCRL2 does not appear to signal directly upon chemerin binding.[4] It is considered an atypical chemokine receptor that may function to concentrate chemerin in specific microenvironments, thereby presenting it to signaling receptors on adjacent cells.[7]

Bioactive Chemerin Peptides

The C-terminus of chemerin is crucial for its biological activity. Various proteolytic cleavages generate a series of peptides with differing potencies and efficacies.

-

Chemerin-9 (C9): The nonapeptide YFPGQFAFS, corresponding to residues 149-157 of human chemerin, is the shortest peptide identified that retains the full biological activity of the mature protein.[2][4] It is a potent agonist of CMKLR1.[4]

-

Chemerin-15 (C15): This peptide, encompassing amino acids 141-155, has been shown to possess potent anti-inflammatory properties.[3][11]

-

Chemerin-20 (C-20): A synthetic peptide that binds to both CMKLR1 and GPR1, mimicking the activity of full-length chemerin, albeit with lower potency.[12][13]

Quantitative Data on Chemerin Peptide-Receptor Interactions

The following tables summarize key quantitative data from various studies, providing a comparative overview of the binding affinities and potencies of different chemerin peptides for their receptors.

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| Recombinant Chemerin | CMKLR1 | Competition Binding | 2.5 ± 1.2 | [5] |

| Chemerin Peptide (YHSFFFPGQFAFS) | CMKLR1 | Competition Binding | 12.1 ± 4.97 | [5] |

| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |

| Chemerin Peptide (YHSFFFPGQFAFS) | CMKLR1 | Aequorin-based Assay | 28 | [5] |

| Tam-EG(4)-chemerin-9 | GPR1 | NanoBRET Binding | 6 | [14] |

| [L8]-chemerin-9 | GPR1 | Functional Assay | 4.8 | [14] |

| Chemerin-9 (unstable) | ChemR23 | Anti-lipolysis in mouse adipocytes | ~10 | [15] |

| Stable Chemerin-9 analog | ChemR23 | Anti-lipolysis in mouse adipocytes | ~3 | [15] |

Signaling Pathways of Chemerin Peptides

The binding of chemerin peptides to their cognate receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

CMKLR1 Signaling

Upon agonist binding, CMKLR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins of the Gαi/o family.[4] This activation results in:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

-

Activation of Phospholipase C (PLC): The Gβγ subunits can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.[4]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Chemerin-CMKLR1 signaling can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2).[4][7]

-

β-Arrestin Recruitment: Following G protein activation, CMKLR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization, internalization, and can also act as scaffolds for other signaling molecules.[4][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Recruitment of Antigen-presenting Cells by Chemerin, a Novel Processed Ligand from Human Inflammatory Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]

- 7. Chemerin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemerin peptide - Wikipedia [en.wikipedia.org]

- 13. Chemerin-Derived Peptide C-20 Suppressed Gonadal Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligand-binding and -scavenging of the chemerin receptor GPR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a stable chemerin analog with potent activity toward ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Biological Functions of Chemerin C-Terminal Peptides: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemerin, a chemoattractant adipokine, undergoes C-terminal proteolytic processing to yield a family of bioactive peptides with diverse physiological and pathological roles. These peptides, most notably Chemerin-9 and Chemerin-15, exert their functions primarily through the G protein-coupled receptor CMKLR1 (ChemR23). In vivo, these peptides are critical modulators of inflammation, immune cell trafficking, and metabolism. Their activities are often context-dependent, exhibiting both pro- and anti-inflammatory effects. This document provides an in-depth overview of the in vivo biological functions of chemerin C-terminal peptides, quantitative activity data, detailed experimental protocols for their study, and a visualization of their core signaling pathway.

Core Biological Functions in Vivo

Chemerin C-terminal peptides are potent signaling molecules that regulate key biological processes. Their functions are dictated by the specific peptide sequence, the target tissue, and the inflammatory context.

Modulation of Inflammation and Immunity

A primary role of chemerin peptides is the recruitment and activation of innate immune cells. The most studied peptide, Chemerin-9 (C9; YFPGQFAFS) , is a potent agonist for CMKLR1 and acts as a powerful chemoattractant for macrophages, dendritic cells (DCs), and natural killer (NK) cells[1][2]. This function is crucial for directing immune cells to sites of injury or infection[1].

Conversely, other C-terminal peptides display potent anti-inflammatory properties. Chemerin-15 (C15) , for example, has been shown to suppress inflammation in vivo with reduced chemoattractant activity[3][4]. In a mouse model of zymosan-induced peritonitis, intraperitoneal administration of C15 at a dose as low as 0.32 ng/kg provided significant protection, suppressing neutrophil and monocyte recruitment by over 60%[3][4]. This anti-inflammatory effect is mediated entirely through the CMKLR1 receptor[3][4]. Furthermore, C15 can enhance the clearance of apoptotic cells (efferocytosis) by macrophages, a key process in the resolution of inflammation[5].

This dual functionality suggests that the specific proteolytic environment at a site of inflammation dictates whether chemerin activity is predominantly pro-inflammatory (driving cell recruitment) or anti-inflammatory (promoting resolution).

Role in Cardiovascular and Metabolic Homeostasis

The chemerin/CMKLR1 axis is deeply involved in cardiovascular health and disease. Chemerin-9 has been shown to prevent atherosclerosis in ApoE-/- mice by reducing intraplaque macrophage content and suppressing the inflammatory phenotype of macrophages[6][7]. It can also attenuate the formation of abdominal aortic aneurysms by restraining inflammatory cell infiltration and neovascularization[8][9].

In metabolism, chemerin peptides link adipose tissue function with systemic inflammation. Chemerin is highly expressed by adipocytes and its levels are often elevated in obesity, where it may contribute to the chronic low-grade inflammation associated with metabolic syndrome[4][10]. The peptides regulate adipocyte differentiation and glucose homeostasis, making the chemerin/CMKLR1 axis a potential target for metabolic disorders[10][11].

Quantitative Data: Peptide Activity and Receptor Binding

The biological effects of chemerin C-terminal peptides are initiated by their binding to and activation of specific cell surface receptors. The quantitative parameters of these interactions are summarized below.

| Peptide/Ligand | Receptor | Assay Type | Parameter | Value | Species | Reference(s) |

| Chemerin-9 (C9) | Human CMKLR1 | Radioligand Binding | Kd | 0.53 nM | Human | [12] |

| Chemerin-9 (C9) | Human CMKLR1 | Radioligand Competition | pKi | 9.11 | Human | [12] |

| Chemerin-9 (C9) | Human CMKLR1 | IP-One (G-protein signaling) | EC50 | 387.6 nM | Human | [10] |

| Chemerin-9 (C9) | Human GPR1 | BRET-based | EC50 | 1 nM | Human | [3] |

| Chemerin-9 (C9) | Human CMKLR1 | BRET-based | EC50 | 24 nM | Human | [3] |

| Full-Length Chemerin (21-157) | Human CMKLR1 | Radioligand Binding | Kd | 0.88 nM | Human | [3] |

| Full-Length Chemerin (21-157) | Human GPR1 | Radioligand Binding | Kd | 0.21 nM | Human | [3] |

| Full-Length Chemerin (S157) | Murine CMKLR1 | Calcium Mobilization | EC50 | 1.17 nM | Murine | [12] |

| Full-Length Chemerin (S157) | Murine CMKLR1 | Chemotaxis | EC50 | 3.15 nM | Murine | [12] |

| Chemerin-15 (C15) | Murine CMKLR1 | In vivo Anti-inflammatory | Effective Dose | 0.32 ng/kg | Murine | [3][4] |

| Chemerin-15 (C15) | Murine CMKLR1 | In vitro Anti-inflammatory | Effective Conc. | Picomolar (pM) range | Murine | [3][4] |

Signaling Pathways and Experimental Workflows

CMKLR1 Signaling Pathway

Activation of CMKLR1 by a chemerin C-terminal peptide initiates a canonical Gαi-coupled signaling cascade. This pathway is pertussis toxin (PTX) sensitive, confirming the involvement of Gαi/o proteins[3]. The downstream effects include inhibition of adenylyl cyclase, leading to decreased intracellular cAMP, and activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event for cell activation and chemotaxis. Concurrently, the pathway stimulates the phosphorylation and activation of the PI3K/Akt and MAPK/ERK kinase cascades, which regulate cell survival, proliferation, and inflammatory gene expression[3][5][13].

References

- 1. scispace.com [scispace.com]

- 2. helvia.uco.es [helvia.uco.es]

- 3. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. mdpi.com [mdpi.com]

- 6. inotiv.com [inotiv.com]

- 7. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 8. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. olac.berkeley.edu [olac.berkeley.edu]

- 10. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Prochemerin Processing and Generation of Active Chemerin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemerin, a potent chemoattractant and adipokine, plays a critical role in a multitude of physiological and pathological processes, including immunity, inflammation, adipogenesis, and glucose metabolism.[1][2][3] It is initially synthesized as an inactive precursor, prochemerin, which requires a series of proteolytic cleavages to generate biologically active peptides.[3][4] This intricate processing cascade, involving a variety of proteases, results in a diverse array of chemerin isoforms with distinct biological activities.[2][5] Understanding the nuances of prochemerin processing and the generation of these active peptides is paramount for the development of novel therapeutics targeting chemerin-related signaling pathways. This technical guide provides an in-depth overview of the core mechanisms of chemerin activation, quantitative data on enzyme kinetics and receptor interactions, detailed experimental protocols, and visualizations of the key pathways involved.

Prochemerin Processing: A Multi-step Proteolytic Cascade

The bioactivity of chemerin is exquisitely regulated by post-translational modifications, primarily through the proteolytic cleavage of its C-terminus.[3][4] Prochemerin, the full-length 143-amino acid secreted protein (also referred to as chemerin-163S), is largely inactive.[6] Its conversion to various active and inactive forms is orchestrated by a panel of serine and cysteine proteases associated with coagulation, fibrinolysis, and inflammation.[2][6]

Key Proteases and their Cleavage Sites:

-

Serine Proteases:

-

Plasmin: A key enzyme in the fibrinolytic system, plasmin cleaves prochemerin at Lys158, generating the chemerin-158K isoform. This form exhibits low biological activity but serves as a substrate for further activation.[6][7]

-

Neutrophil Elastase: Released from activated neutrophils, elastase can directly process prochemerin to generate the highly potent chemerin-157S isoform.[2]

-

Cathepsin G: Also released by neutrophils, Cathepsin G cleaves prochemerin to produce the active chemerin-156F isoform.[2]

-

Factor XIa (FXIa): An enzyme of the coagulation cascade, FXIa cleaves prochemerin to generate chemerin-158K as the final product, with an intermediate form, chemerin-162R.[6]

-

Tryptase: A serine protease found in mast cells, tryptase can process prochemerin into chemerin-158K and the less active chemerin-155.[2]

-

-

Carboxypeptidases:

-

Inactivating Proteases:

-

Further cleavage by proteases like mast cell chymase can convert active chemerin isoforms into inactive fragments, such as chemerin-154, providing a mechanism for signal termination.[2]

-

The sequential and combinatorial action of these proteases in different physiological and pathological contexts leads to the generation of a complex mixture of chemerin isoforms, each with a specific activity profile.

Data Presentation: Quantitative Analysis of Chemerin Processing and Receptor Interaction

The following tables summarize the available quantitative data on the enzymatic processing of prochemerin and the pharmacological properties of various chemerin peptides at their receptors.

Table 1: Kinetic Parameters of Prochemerin/Chemerin Peptide Cleavage by Proteases

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Carboxypeptidase B (CPB) | Chemerin¹⁴⁹⁻¹⁵⁸ | 122.8 ± 6.4 | 2.7 ± 0.1 | 2.2 x 10⁴ | [8] |

| Factor XIa (FXIa) | Chemerin-15mer peptide | 2120 ± 524 | 0.135 ± 0.02 | 63.7 | [6] |

| Plasmin | Prochemerin | Data not available | Data not available | Data not available | |

| Neutrophil Elastase | Prochemerin | Data not available | Data not available | Data not available | |

| Cathepsin G | Prochemerin | Data not available | Data not available | Data not available |

Table 2: Pharmacological Properties of Chemerin Isoforms at CMKLR1 and GPR1

| Ligand | Receptor | Assay Type | EC₅₀ (nM) | K_i_ (nM) | Reference |

| Chemerin-157S | CMKLR1 | Chemotaxis | 3.15 ± 1.57 | [9] | |

| Chemerin-158K | CMKLR1 | Chemotaxis | 45.3 ± 25.0 | [9] | |

| Prochemerin (163S) | CMKLR1 | Chemotaxis | 68.4 ± 46.2 | [9] | |

| Chemerin-155A | CMKLR1 | Chemotaxis | >1000 | [9] | |

| Chemerin nonapeptide (C9) | CMKLR1 | β-arrestin recruitment | ~10 | [10] | |

| Chemerin | GPR1 | β-arrestin recruitment | ~1 | [10] | |

| Chemerin nonapeptide (C9) | GPR1 | β-arrestin recruitment | ~1 | [10] | |

| Chemerin | CMKLR1 | Gαi activation | 0.8 - 2.5 | [10] | |

| Chemerin nonapeptide (C9) | CMKLR1 | Gαi activation | 10 - 40 | [10] | |

| Chemerin | GPR1 | Gαi activation | No significant activation | [10] | |

| Chemerin | CMKLR1 | Binding | 0.15 | [11] | |

| Chemerin | GPR1 | Binding | 0.23 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study prochemerin processing and the activity of chemerin peptides.

In Vitro Prochemerin Cleavage Assay

Objective: To determine the cleavage products of prochemerin upon incubation with a specific protease.

Materials:

-

Recombinant human prochemerin (chem163S)

-

Purified proteases (e.g., plasmin, neutrophil elastase, cathepsin G, FXIa)

-

Reaction Buffer (e.g., PBS or Tris-HCl with appropriate co-factors like Ca²⁺ and Zn²⁺)[6]

-

Protease inhibitors (e.g., PMSF for serine proteases, E-64 for cysteine proteases)

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue or silver stain

-

MALDI-TOF mass spectrometer

Protocol:

-

Prepare a reaction mixture containing recombinant prochemerin (e.g., 1-10 µM) in the appropriate reaction buffer.

-

Add the purified protease to the reaction mixture at a specific enzyme-to-substrate ratio (e.g., 1:100).

-

Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding a specific protease inhibitor and boiling in SDS-PAGE sample buffer.

-

Analyze the cleavage products by SDS-PAGE followed by Coomassie or silver staining. A decrease in the band corresponding to full-length prochemerin and the appearance of lower molecular weight bands will indicate cleavage.

-

For precise identification of cleavage sites, subject the reaction products to MALDI-TOF mass spectrometry analysis to determine the exact mass of the generated fragments.[6]

Chemotaxis Assay (Transwell Method)

Objective: To measure the chemotactic activity of different chemerin isoforms on cells expressing chemerin receptors (e.g., CMKLR1).

Materials:

-

Transwell inserts (e.g., 5 µm pore size for leukocytes)[12]

-

24-well plates

-

CMKLR1-expressing cells (e.g., L1.2 cells, primary macrophages, or dendritic cells)

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)

-

Chemerin isoforms (prochemerin, chemerin-157S, etc.) at various concentrations

-

Calcein-AM or other cell viability dye

-

Fluorescence plate reader

Protocol:

-

Culture CMKLR1-expressing cells to the appropriate density.

-

Resuspend the cells in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Add 600 µL of chemotaxis buffer containing different concentrations of the chemerin isoform to be tested to the lower chamber of the 24-well plate. Use buffer alone as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.[12][13]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.[12]

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase) or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in the lower chamber using a plate reader.[14]

-

Calculate the chemotactic index by dividing the number of migrated cells in the presence of the chemerin isoform by the number of migrated cells in the negative control.

Calcium Mobilization Assay

Objective: To measure the ability of chemerin peptides to induce intracellular calcium release in receptor-expressing cells.

Materials:

-

Cells expressing a chemerin receptor (e.g., CHO-K1 or HEK293 cells transfected with CMKLR1 or GPR1)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Chemerin peptides at various concentrations

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation)

Protocol:

-

Seed the receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.[16]

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence for a short period. For Fura-2 AM, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm.[9] For Fluo-4 AM, measure emission at ~525 nm after excitation at ~488 nm.

-

Add the chemerin peptide at the desired concentration to the wells and immediately start kinetic reading of fluorescence for several minutes.

-

An increase in the fluorescence ratio (Fura-2 AM) or intensity (Fluo-4 AM) indicates an increase in intracellular calcium concentration.

β-Arrestin Recruitment Assay (Tango™ Assay)

Objective: To measure the recruitment of β-arrestin to chemerin receptors upon ligand binding, as a measure of receptor activation.

Materials:

-

Tango™ GPCR-bla U2OS cells stably expressing the chemerin receptor of interest (e.g., CMKLR1 or GPR1) fused to a transcription factor, and a β-arrestin-protease fusion protein.[1][17]

-

LiveBLAzer™-FRET B/G Substrate (CCF4-AM)

-

Chemerin isoforms or peptides at various concentrations

-

Fluorescence plate reader capable of measuring FRET

Protocol:

-

Plate the Tango™ cells in a 384-well plate and incubate overnight.

-

Add the chemerin ligands at various concentrations to the cells.

-

Incubate for 5 hours at 37°C to allow for receptor activation, β-arrestin recruitment, protease cleavage, and subsequent β-lactamase reporter gene expression.[17]

-

Add the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) to the cells and incubate for 2 hours at room temperature in the dark.

-

Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) after excitation at 409 nm.

-

The ratio of blue to green fluorescence is calculated. An increase in the blue/green ratio indicates β-lactamase activity, which is proportional to β-arrestin recruitment and receptor activation.[1]

Mass Spectrometry for Chemerin Isoform Identification

Objective: To identify and quantify the different chemerin isoforms present in a biological sample.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Immunoaffinity purification reagents (e.g., anti-chemerin antibody-coupled beads)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Stable isotope-labeled chemerin peptides as internal standards for quantification

Protocol:

-

Immunoaffinity Enrichment: Incubate the biological sample with anti-chemerin antibody-coupled beads to specifically capture all chemerin isoforms.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured chemerin isoforms from the beads.

-

Optional Trypsin Digestion: For a bottom-up proteomics approach, digest the eluted chemerin isoforms with trypsin to generate specific peptides for each isoform.

-

LC-MS/MS Analysis:

-

Inject the eluted isoforms (top-down approach) or the tryptic peptides (bottom-up approach) into the LC-MS/MS system.

-

Separate the peptides or proteins using liquid chromatography.

-

Analyze the separated molecules by tandem mass spectrometry to determine their mass-to-charge ratio and fragmentation pattern.

-

-

Data Analysis:

-

Identify the chemerin isoforms by comparing the measured masses and fragmentation patterns to a database of known chemerin sequences.

-

For quantitative analysis, compare the signal intensity of the endogenous peptides/proteins to that of the spiked-in stable isotope-labeled internal standards.[18]

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

Conclusion

The processing of prochemerin into various active and inactive chemerin peptides is a tightly regulated and complex process that is crucial for modulating inflammatory and metabolic responses. A thorough understanding of the enzymes involved, the generated isoforms, and their interactions with specific receptors is essential for the development of targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in both academic and industrial settings who are investigating the multifaceted roles of the chemerin system. Further research, particularly in elucidating the kinetic parameters of key processing enzymes and the in vivo relevance of specific chemerin isoforms, will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 2. mdpi.com [mdpi.com]

- 3. Chemerin Forms: Their Generation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. Chemerin Isoforms and Activity in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prochemerin cleavage by factor XIa links coagulation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Chemerin Bioactivity by Plasma Carboxypeptidase N, Carboxypeptidase B (Activated Thrombin-activable Fibrinolysis Inhibitor), and Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 14. researchgate.net [researchgate.net]

- 15. moodle2.units.it [moodle2.units.it]

- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. q2labsolutions.com [q2labsolutions.com]

The Core of Chemotaxis: A Technical Guide to Chemerin C-Terminal Peptide Signaling Through CMKLR1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the signaling mechanisms of chemerin C-terminal peptides through the Chemokine-like Receptor 1 (CMKLR1). Chemerin, a potent chemoattractant protein, and its receptor CMKLR1, are pivotal in numerous physiological and pathological processes, including inflammation, adipogenesis, and immune cell trafficking. Understanding the intricate signaling cascades initiated by the binding of chemerin's C-terminal fragments to CMKLR1 is crucial for the development of novel therapeutics targeting a range of diseases. This document provides a comprehensive overview of the signaling pathways, quantitative data on ligand-receptor interactions, and detailed experimental protocols for studying this critical axis.

The Chemerin-CMKLR1 Signaling Axis: An Overview

Chemerin is initially synthesized as an inactive precursor, prochemerin, which requires proteolytic cleavage at its C-terminus to become fully active.[1] The resulting mature chemerin and its C-terminal derived peptides, such as the nonapeptide chemerin-9 (C9), are potent agonists of CMKLR1, a G protein-coupled receptor (GPCR).[1][2][3] The binding of these peptides to CMKLR1 initiates a cascade of intracellular signaling events that dictate cellular responses.

The signaling pathways activated by the chemerin-CMKLR1 axis are multifaceted and can lead to both pro- and anti-inflammatory effects depending on the cellular context.[2][4][5] The primary signaling mechanism involves the coupling of CMKLR1 to the Gαi/o family of G proteins.[6][7] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Simultaneously, the activation of the Gβγ subunits of the G protein promotes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular processes.[7]

Beyond G protein-dependent signaling, the chemerin-CMKLR1 axis also engages β-arrestin pathways.[8][9] Upon agonist binding, CMKLR1 is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK6, which facilitates the recruitment of β-arrestin 2.[8][9] β-arrestin recruitment not only desensitizes the receptor and promotes its internalization but also initiates G protein-independent signaling cascades.[8][9][10]

Quantitative Analysis of Chemerin Peptide-CMKLR1 Interactions

The potency and efficacy of various chemerin-derived peptides in activating CMKLR1 have been quantified in numerous studies. This data is essential for structure-activity relationship (SAR) studies and for the design of synthetic agonists and antagonists. The following tables summarize key quantitative data from the literature.

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| Chemerin21–157 | Functional Assay | CMKLR1-expressing | EC50 | 4.5 ± 0.7 nM | [6] |

| Prochemerin | Functional Assay | CMKLR1-expressing | EC50 | 393 ± 116 nM | [6] |

| Chemerin-9 (C9) | β-arrestin recruitment | CHO-K1 | pD2 | 8.32 ± 0.04 | [15] |

| Peptide 1 (linear chemerin-9 analog) | Functional Assay | Not Specified | EC50 | 43 nM | [16] |

| Peptide 12 (cyclic chemerin-9 analog) | Functional Assay | Not Specified | EC50 | 154 nM | [16] |

| TAMRA-C9 | IP-One Assay | COS-7 | EC50 | 171.5 nM | [17] |

| C9 | IP-One Assay | COS-7 | EC50 | 387.6 nM | [17] |

| [K141(TAMRA)]ChemS157 | IP-One Assay | COS-7 | EC50 | 22.6 nM | [17] |

| ChemS157 | IP-One Assay | COS-7 | EC50 | 9.0 nM | [17] |

| Chemerin-9 variant (with 1-naphthyl-L-alanine at position 8) | Ca2+ release | Not Specified | pEC50 | 8.6 ± 0.15 | [18] |

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| CCX832 | Radioligand Binding (CMKLR1) | CHO-K1 | pKi | 9.16 ± 0.42 | [15] |

| CCX832 | β-arrestin recruitment (CMKLR1) | CHO-K1 | pA2 | 8.32 ± 0.04 | [15] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the chemerin-CMKLR1 signaling network and the methodologies used to study them, the following diagrams are provided.

Caption: Chemerin C-terminal peptide signaling through CMKLR1.

Caption: Workflow for intracellular calcium mobilization assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate chemerin-CMKLR1 signaling.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following CMKLR1 activation.

Materials:

-

CMKLR1-expressing mammalian cells (e.g., HEK293, CHO)

-

Cell culture medium

-

Black, clear-bottom 96-well microplates

-

Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit)

-

Probenecid (if required for the cell line to prevent dye leakage)

-

Chemerin C-terminal peptides

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation)

Protocol:

-

Cell Seeding: Seed CMKLR1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.[19]

-

Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive fluorescent dye loading solution (prepared according to the manufacturer's instructions, potentially containing probenecid) to each well. Incubate the plate for 1 hour at 37°C, protected from light.[19][20]

-

Ligand Preparation: During the dye incubation, prepare serial dilutions of the chemerin C-terminal peptides in the assay buffer at the desired final concentrations (typically 5X the final concentration).

-

Measurement: Place the cell plate into the fluorescence microplate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

-

Stimulation: Program the instrument to inject the peptide solutions into the wells after a baseline fluorescence reading has been established. Continue to record the fluorescence for a set period (e.g., 2-3 minutes) to capture the peak response.

-

Data Analysis: The change in fluorescence intensity is directly proportional to the amount of intracellular calcium release.[20][21] Plot the peak fluorescence response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated CMKLR1.

Materials:

-

Cells co-expressing CMKLR1 and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter β-arrestin assay technology)

-

Cell culture medium and reagents

-

White, solid-bottom 96- or 384-well microplates

-

Chemerin C-terminal peptides

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate)

-

Luminometer

Protocol:

-

Cell Seeding: Seed the engineered cells into a white, solid-bottom microplate at the density recommended by the manufacturer. Culture overnight.

-

Ligand Addition: Prepare serial dilutions of the chemerin C-terminal peptides in the appropriate assay buffer. Add the peptide solutions to the wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents to each well according to the manufacturer's protocol.[22] This typically involves a substrate that is converted into a luminescent product by the complemented enzyme formed upon β-arrestin recruitment.

-

Measurement: Read the luminescence signal using a plate-based luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the peptide concentration and fit the data to a dose-response curve to calculate the EC50 value.

ERK1/2 Phosphorylation Western Blot

This method detects the phosphorylation of ERK1/2, a key downstream signaling event.

Materials:

-

CMKLR1-expressing cells

-

Cell culture medium

-

Serum-free medium

-

Chemerin C-terminal peptides

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Culture and Starvation: Culture CMKLR1-expressing cells to near confluency. To reduce basal ERK phosphorylation, serum-starve the cells for several hours or overnight before the experiment.[23]

-

Ligand Stimulation: Treat the starved cells with various concentrations of chemerin C-terminal peptides for a specific time course (e.g., 5-30 minutes) at 37°C. Include an unstimulated control.

-

Cell Lysis: After stimulation, place the plates on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells.[24]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by electrophoresis on an SDS-PAGE gel.[23]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.[24][25]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[24]

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.[23][24]

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total ERK1/2.

This guide provides a foundational understanding of the signaling mechanisms initiated by chemerin C-terminal peptides through CMKLR1. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the roles of this important signaling axis in health and disease, and to develop novel therapeutic interventions.

References

- 1. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist | PLOS Biology [journals.plos.org]

- 3. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. International Union of Basic and Clinical Pharmacology CIII: Chemerin Receptors CMKLR1 (Chemerin1) and GPR1 (Chemerin2) Nomenclature, Pharmacology, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemerin-Activated Functions of CMKLR1 are Regulated by G Protein-Coupled Receptor Kinase 6 (GRK6) and β-Arrestin 2 in Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemerin-activated functions of CMKLR1 are regulated by G protein-coupled receptor kinase 6 (GRK6) and β-arrestin 2 in inflammatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ahajournals.org [ahajournals.org]

- 16. mdpi.com [mdpi.com]

- 17. The Chemerin Receptor CMKLR1 Requires Full‐Length Chemerin for High Affinity in Contrast to GPR1 as Demonstrated by a New Nanoluciferase‐Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding Mode of Cyclic Chemerin-9 Peptide and ChemerinS157 Protein at CMKLR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 20. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Chemerin C-Terminal Peptides in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemerin, a chemoattractant protein, and its C-terminal derived peptides are pivotal modulators of the innate immune system. Initially identified as a ligand for the G protein-coupled receptor ChemR23 (also known as CMKLR1), chemerin undergoes proteolytic processing to generate a variety of peptides with distinct biological activities.[1][2][3][4] These peptides can exert both pro- and anti-inflammatory effects, highlighting a sophisticated regulatory mechanism within the innate immune response. This technical guide provides a comprehensive overview of the function, signaling pathways, and experimental validation of key chemerin C-terminal peptides, offering insights for researchers and professionals in drug development.

Chemerin is secreted as an inactive precursor, prochemerin, which requires C-terminal cleavage by proteases of the coagulation, fibrinolytic, and inflammatory cascades to become active.[4][5][6] This processing yields various isoforms, with the C-terminal nonapeptide, chemerin-9 (C9), retaining much of the full-length protein's activity.[2][7] Other significant peptides include chemerin-15 (C15), which has demonstrated potent anti-inflammatory properties.[1][3][8] The diverse functions of these peptides are mediated through their interaction with specific receptors, primarily ChemR23/CMKLR1 and G protein-coupled receptor 1 (GPR1), expressed on various innate immune cells such as macrophages, dendritic cells (DCs), and natural killer (NK) cells.[5][9][10]

Data Summary: Quantitative Effects of Chemerin C-Terminal Peptides

The following tables summarize the key quantitative data on the effects of various chemerin C-terminal peptides on innate immune functions.

| Peptide | Model | Concentration | Effect | Reference |

| C15 | Zymosan-induced peritonitis in mice | 0.32 ng/kg (intraperitoneal) | 63% reduction in neutrophil recruitment | [1][8][11] |

| 62% reduction in monocyte recruitment | [1][8][11] | |||

| In vitro macrophage phagocytosis | Picomolar concentrations | Up to 360% enhancement of microbial particle and apoptotic cell clearance | [11][12] | |

| Neutralizing anti-chemerin antibody | Zymosan-induced peritonitis in mice | Not specified | Up to 170% increase in peritoneal inflammation (neutrophil and monocyte recruitment) | [1][3][8] |

| Peptide | Receptor | Bioactivity | Potency (pEC50) | Reference |

| C9 | CMKLR1 | G protein-dependent signaling | 8.65 ± 0.14 | [9] |

| C13 | CMKLR1, GPR1 | Agonist | 9.05 ± 0.09 (for CMKLR1) | [9] |

| C20 | CMKLR1, GPR1 | Agonist (less potent than chemerin) | Not specified | [9][11] |

Signaling Pathways of Chemerin C-Terminal Peptides

Chemerin-derived peptides primarily exert their effects through the G protein-coupled receptor ChemR23/CMKLR1. Upon ligand binding, ChemR23 couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This activation also triggers intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinases (ERK1/2), key events in initiating cellular responses like chemotaxis and cytokine production.[13][14]

The C9 peptide is a potent agonist of ChemR23, inducing G protein-dependent signaling.[9] Interestingly, GPR1 activation by chemerin and its C9 peptide shows a bias towards β-arrestin recruitment.[9] The peptide C15 also signals through ChemR23 to mediate its anti-inflammatory effects.[1][3]

Below are Graphviz diagrams illustrating the key signaling pathways.

Caption: Chemerin peptide signaling through ChemR23/CMKLR1 and GPR1.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.

Zymosan-Induced Peritonitis Model

This in vivo model is used to assess the anti-inflammatory effects of chemerin peptides.

-

Animals: Wild-type and ChemR23 knockout (ChemR23-/-) mice are used.[1]

-

Treatment: Mice receive an intraperitoneal (i.p.) injection of the chemerin peptide (e.g., 0.32 ng/kg of C15) or a vehicle control.[1][11] In some experiments, a neutralizing anti-chemerin antibody is administered prior to the inflammatory challenge.[1][3]

-

Induction of Peritonitis: One hour after treatment, peritonitis is induced by an i.p. injection of zymosan (e.g., 1 mg).[1]

-

Sample Collection: After a set time (e.g., 4 hours), mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).

-

Analysis: The peritoneal lavage fluid is collected to determine the total cell count and differential cell counts (neutrophils and monocytes) using flow cytometry or cytospin preparations. Proinflammatory mediator expression in the lavage fluid can be measured by ELISA or Luminex assays.[1][8]

Caption: Workflow for the zymosan-induced peritonitis model.

In Vitro Macrophage Phagocytosis Assay

This assay evaluates the effect of chemerin peptides on the phagocytic capacity of macrophages.

-

Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.[12]

-

Treatment: Macrophages are pre-treated with various concentrations of the chemerin peptide (e.g., C15 at picomolar concentrations) or a vehicle control for a specified duration.[12]

-

Phagocytosis Induction: Fluorescently labeled microbial particles (e.g., zymosan) or apoptotic cells are added to the macrophage cultures.

-

Incubation: The co-culture is incubated for a period to allow for phagocytosis.

-

Analysis: Non-ingested particles/cells are washed away. The percentage of phagocytic macrophages and the number of ingested particles per cell are quantified using fluorescence microscopy or flow cytometry.[12]

Caption: Workflow for the in vitro macrophage phagocytosis assay.

Chemotaxis Assay (Modified Boyden Chamber)

This assay measures the chemoattractant properties of chemerin peptides.

-

Cell Preparation: Isolate immune cells of interest (e.g., macrophages, dendritic cells) and resuspend them in assay medium.[1]

-

Chamber Setup: A modified Boyden chamber with a porous membrane (e.g., 5 µm pore size) is used. The lower chamber is filled with medium containing various concentrations of the chemerin peptide or a known chemoattractant as a positive control (e.g., RANTES).[1]

-

Cell Seeding: The prepared cells are seeded into the upper chamber.

-

Incubation: The chamber is incubated for a period (e.g., 90 minutes) at 37°C to allow cell migration.

-

Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope. The results are often expressed as a migration index.[1]

Conclusion and Future Directions

Chemerin C-terminal peptides are critical regulators of innate immunity, exhibiting a fascinating duality of pro- and anti-inflammatory functions. This is largely dictated by the specific proteolytic cleavage of the parent chemerin molecule and the resulting peptide's interaction with its receptors, primarily ChemR23/CMKLR1. Peptides like C9 act as potent chemoattractants, while C15 demonstrates significant anti-inflammatory and pro-phagocytic activities.[1][2][11]

The intricate signaling pathways, involving Gαi-dependent and β-arrestin-biased mechanisms, offer multiple avenues for therapeutic intervention.[9][13] The development of stable, synthetic chemerin peptide analogues could pave the way for novel treatments for a range of inflammatory diseases, autoimmune disorders, and potentially even cancer, by selectively promoting or inhibiting specific immune responses.[3][15][16]

Future research should focus on further elucidating the specific proteases involved in generating these diverse peptides in different pathological contexts. A deeper understanding of the structural basis for the functional differences between various chemerin peptides and their receptor interactions will be crucial for the rational design of targeted therapeutics.[9][15] The experimental models and protocols outlined in this guide provide a solid foundation for continued investigation into the complex and promising field of chemerin-mediated immune regulation.

References

- 1. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The C-terminal nonapeptide of mature chemerin activates the chemerin receptor with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Chemerin regulation and role in host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemerin in immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemerin peptide - Wikipedia [en.wikipedia.org]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Chemerin: A Comprehensive Review Elucidating the Need for Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cyclic Derivatives of the Chemerin C-Terminus as Metabolically Stable Agonists at the Chemokine-like Receptor 1 for Cancer Treatment - ProQuest [proquest.com]

The Role of Chemerin C-Terminal Peptides in Adipogenesis: A Technical Guide for Researchers

Abstract

Chemerin, an adipokine, and its C-terminal peptides have emerged as significant regulators of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This technical guide provides a comprehensive overview of the involvement of Chemerin C-terminal peptides in this critical biological process. We will delve into the molecular mechanisms, signaling pathways, and key experimental methodologies for studying these interactions. This document aims to serve as a valuable resource for researchers in the fields of metabolic disease, obesity, and drug discovery.

Introduction

Chemerin is a secreted protein that circulates in an inactive form, prochemerin.[1] Proteolytic cleavage of the C-terminus of prochemerin generates various active chemerin isoforms.[2][3] The C-terminal nonapeptide of mature chemerin, often referred to as Chemerin-9 (C9), has been shown to retain most of the biological activity of the full-length protein.[2] Chemerin and its peptides exert their effects through binding to several G protein-coupled receptors (GPCRs), primarily the Chemokine-like receptor 1 (CMKLR1), and also the G protein-coupled receptor 1 (GPR1). Another receptor, the C-C chemokine receptor-like 2 (CCRL2), binds chemerin but does not appear to signal.[4]

The expression of both chemerin and its primary receptor, CMKLR1, is significantly upregulated during adipocyte differentiation.[5][6][7] This observation has spurred research into the role of the chemerin/CMKLR1 axis as a key regulator of adipogenesis. Understanding the intricate involvement of Chemerin C-terminal peptides in this process is crucial for developing novel therapeutic strategies for obesity and related metabolic disorders.

Chemerin C-Terminal Peptides and Their Receptors in Adipogenesis

The biological activity of chemerin is critically dependent on the processing of its C-terminus. Various C-terminal peptides have been identified and studied for their role in adipogenesis and other cellular processes.

| Peptide | Sequence | Receptor(s) | Known Role in Adipogenesis |

| Chemerin-9 (C9) | YFPGQFAFS | CMKLR1, GPR1 | Promotes adipocyte differentiation. |

| Chemerin-15 (C15) | A140-A154 | CMKLR1 | Potent anti-inflammatory effects; its direct role in adipogenesis is less characterized but is expected to be similar to other active peptides.[8] |

| Chemerin-20 (C20) | VQRAGEDPHSFYFPGQFAFS (human) | CMKLR1, GPR1 | Binds to CMKLR1 and GPR1 with high affinity and shows similar but less potent bioactivity compared to full-length chemerin.[9] |

Signaling Pathways in Chemerin-Mediated Adipogenesis

The binding of Chemerin C-terminal peptides, particularly C9, to CMKLR1 on preadipocytes initiates a cascade of intracellular signaling events that drive adipogenic differentiation. The primary signaling pathways implicated are the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

MAPK/ERK Pathway

Activation of CMKLR1 by chemerin peptides leads to the phosphorylation and activation of ERK1/2.[5] The activated ERK pathway is known to play a complex and stage-specific role in adipogenesis. In the early stages, ERK activation is generally considered pro-adipogenic, promoting the mitotic clonal expansion of preadipocytes, a critical step for terminal differentiation.

PI3K/Akt Pathway

The PI3K/Akt signaling cascade is another key pathway activated by chemerin. Upon ligand binding, CMKLR1 activation leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and regulate a variety of downstream targets involved in cell growth, proliferation, and differentiation. In the context of adipogenesis, the Akt pathway is known to promote the expression of key adipogenic transcription factors.

Crosstalk with Adipogenic Transcription Factors

The signaling cascades initiated by Chemerin C-terminal peptides converge on the master regulators of adipogenesis, namely Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). The expression of both PPARγ and C/EBPα is upregulated in response to chemerin signaling.[1] Knockdown of chemerin or CMKLR1 has been shown to impair the expression of these critical transcription factors, thereby inhibiting adipocyte differentiation.[6]

Mandatory Visualizations

Signaling Pathway of Chemerin C-Terminal Peptide in Adipogenesis

Caption: Signaling pathway of Chemerin C-terminal peptide-induced adipogenesis.

Experimental Workflow for Studying Chemerin's Effect on Adipogenesis

Caption: Experimental workflow for investigating Chemerin's role in adipogenesis.

Quantitative Data on the Effects of Chemerin

While direct dose-response data for Chemerin C-terminal peptides on adipogenic marker expression is limited in the literature, studies on full-length chemerin and through knockdown experiments provide valuable quantitative insights.

| Experimental Condition | Measured Parameter | Result | Reference |

| Knockdown of chemerin in 3T3-L1 cells | PPARγ mRNA expression | Dose-dependent reduction | [6] |

| Knockdown of CMKLR1 in 3T3-L1 cells | PPARγ mRNA expression | Dose-dependent reduction | [6] |

| Knockdown of chemerin in 3T3-L1 cells | Lipid accumulation (Oil Red O) | Markedly reduced | [6] |

| Knockdown of CMKLR1 in 3T3-L1 cells | Lipid accumulation (Oil Red O) | Markedly reduced | [6] |

| Treatment of differentiated 3T3-L1 adipocytes with recombinant chemerin (10-8 M) | ERK1/2 phosphorylation | Induced | [5] |

| Chemerin-deficient mice on a high-fat diet | PPARγ and C/EBPα protein levels in subcutaneous adipose tissue | Significantly increased | [1] |

| Chemerin-deficient mice on a high-fat diet | PPARγ and C/EBPα protein levels in visceral adipose tissue | Decreased | [1] |

Experimental Protocols

3T3-L1 Preadipocyte Culture and Adipogenic Differentiation

The 3T3-L1 cell line is a widely used and reliable model for studying adipogenesis.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Differentiation Induction Medium (MDI):

-

DMEM with 10% FBS

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1 µM dexamethasone

-

1 µg/mL insulin

-

-

Adipocyte Maintenance Medium:

-

DMEM with 10% FBS

-

1 µg/mL insulin

-

-

Chemerin C-terminal peptide (e.g., C9) of desired concentrations

Protocol:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Do not allow cells to exceed 70% confluency during passaging.

-

Seeding for Differentiation: Seed cells in multi-well plates and grow to confluence. Maintain the cells in a confluent state for an additional 2 days.

-

Induction of Differentiation (Day 0): Replace the growth medium with MDI induction medium. For experimental groups, add the desired concentrations of the Chemerin C-terminal peptide to the MDI medium. A vehicle control should be included.

-

Medium Change (Day 2): After 48 hours, replace the induction medium with adipocyte maintenance medium (containing insulin). Again, include the Chemerin C-terminal peptide in the respective treatment groups.

-

Maintenance (Day 4 onwards): Replace the medium with fresh adipocyte maintenance medium (with or without the peptide) every 2 days. Lipid droplets should become visible and accumulate over the next 4-6 days.[3]

Oil Red O Staining for Lipid Accumulation

Oil Red O is a lipid-soluble dye used to visualize and quantify neutral lipid accumulation in mature adipocytes.

Materials:

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

10% formalin

-

60% isopropanol

-

Distilled water

-

100% isopropanol (for elution)

Protocol:

-

Fixation: On day 8-10 of differentiation, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour at room temperature.[3]

-

Washing and Dehydration: Aspirate the formalin and wash the cells with distilled water. Then, wash once with 60% isopropanol.[3]

-

Staining: Remove the 60% isopropanol and add freshly prepared Oil Red O working solution (6 parts stock to 4 parts water, filtered) to completely cover the cell monolayer. Incubate for 10-20 minutes at room temperature.[3]

-

Washing: Remove the Oil Red O solution and wash the cells repeatedly with distilled water until excess stain is removed.[3]

-

Quantification:

-

Allow the plates to dry completely.

-

Add 100% isopropanol to each well to elute the dye from the stained lipid droplets.

-

Incubate for 10 minutes with gentle shaking.

-

Measure the absorbance of the eluate at 490-510 nm using a spectrophotometer.

-

Quantitative Real-Time PCR (qPCR) for Adipogenic Markers

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., PPARγ, C/EBPα) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

-

RNA Extraction: At desired time points during differentiation, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a suitable master mix and specific primers for your target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the control and Chemerin peptide-treated groups.

Conclusion